molecular formula C9H9N3O2 B8572024 2-amino-6-furan-2-yl-5-methyl-3H-pyrimidin-4-one

2-amino-6-furan-2-yl-5-methyl-3H-pyrimidin-4-one

Cat. No. B8572024
M. Wt: 191.19 g/mol
InChI Key: XSBRKCRVICDEMX-UHFFFAOYSA-N
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Description

2-amino-6-furan-2-yl-5-methyl-3H-pyrimidin-4-one is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N3O2/c1-5-7(6-3-2-4-14-6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

XSBRKCRVICDEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N)C2=CC=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the method of Rorig and Nicholson (U.S. Pat. No. 2,710,867), a mixture of 3.00 g (15.3 mmol) (RS)-3-furan-2-yl-2-methyl-3-oxo-propionic acid ethyl ester and 1,38 g (7.65 mmol) guanidine carbonate in 20 ml ethanol was heated at 100° C. for 16 hours. The reaction mixture was then cooled to 0° C., whereupon the resulting crystals were collected by filtration and washed sequentially with water and with ice-cold ethanol to afford 1.80 g (62%) 2-amino-6-furan-2-yl-5-methyl-3H-pyrimidin-4-one as a white crystalline solid. ES-MS m/e (%): 190 ([M—H]−, 100).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.65 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 250 mg (0.77 mmol) trifluoromethanesulfonic acid 2-amino-6-furan-2-yl-5-methyl-pyrimidin-4-yl ester and 217 mg (3.09 mmol) sodium methanethiolate in 10 ml dry DME under argon was heated at 80° C. for 2 hours. The reaction mixture was then partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was triturated in ethyl acetate/ether and the crystals collected by filtration to afford 36 mg (24%) 2-amino-6-furan-2-yl-5-methyl-3H-pyrimidin-4-one as a yellow crystalline solid. The mother liquor was concentrated in vacuo and the residue triturated in ether/hexane and the crystals collected by filtration to afford 13 mg (8%) 4-furan-2-yl-5-methyl-6-methylsulfanyl-pyrimidin-2-ylamine as a yellow crystalline solid. EI-MS m/e (%): 221 (M+, 76), 188 ([M—SH]+, 100).
Name
trifluoromethanesulfonic acid 2-amino-6-furan-2-yl-5-methyl-pyrimidin-4-yl ester
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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